molecular formula C4H5Br2NS B1524180 2-(Bromomethyl)thiazole hydrobromide CAS No. 1263378-94-4

2-(Bromomethyl)thiazole hydrobromide

Cat. No.: B1524180
CAS No.: 1263378-94-4
M. Wt: 258.96 g/mol
InChI Key: ATUWKVUADULYLQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)thiazole hydrobromide is a chemical compound with the CAS Number: 1263378-94-4 . It has a molecular weight of 259.97 and its IUPAC Name is 2-(bromomethyl)-1H-1lambda3-thiazole hydrobromide . The compound is stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C4H5BrNS.BrH/c5-3-4-6-1-2-7-4;/h1-2,7H,3H2;1H . The InChI key is YNZSNAVGKIPCDM-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthon for Chemoselective Preparation of Thiazoles A synthetic protocol was developed for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, serving as a new synthon in reactions leading to thiazoles, which are important in drug discovery programs. This synthon enables the introduction of a bromodifluoromethyl group at the C4 of the thiazole and supports further transformations like Br/F exchange, beneficial in radiopharmaceutics. It also facilitates the preparation of precursors of biologically relevant compounds like DF2755Y (Colella et al., 2018).

  • Polymer-supported Thiazoles & Brominating Reagent Methods for creating new cross-linked polystyrene thiazolic resins were reported. Functionalization of copolystyrenes by 2-bromo and 2-methyl-4-chloromethylthiazoles resulted in different poly(styryl) thiazoles. Notably, 2-methyl-4-poly(styrylmethyl) thiazolium hydrotribromide was effectively used in both heterolytic and homolytic bromination reactions, proving to be stable and regenerable after multiple reaction cycles (Kessat & Babadjamian, 1996).

  • Corrosion Inhibitor for Mild Steel The application of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution was studied. This compound demonstrated high corrosion inhibition efficiency due to its strong adsorption as a barrier film on the mild steel surface, as confirmed by various spectroscopic and electrochemical methods (Yüce et al., 2014).

Mechanism of Action

Thiazole derivatives are one of the most prominent and widely used heterocycles in pharmaceutical chemistry and drug discovery process . They exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system .

. It is a solid at room temperature .

Safety and Hazards

The safety data sheet for 2-(Bromomethyl)thiazole hydrobromide indicates that it may cause respiratory irritation, is suspected of causing genetic defects, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure . It is also very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-(bromomethyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWKVUADULYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695952
Record name 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-94-4
Record name 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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